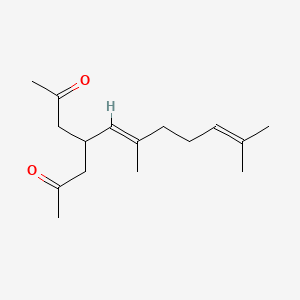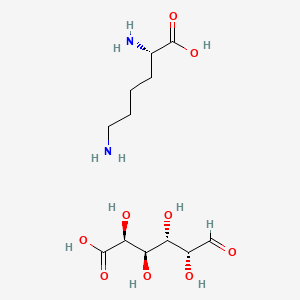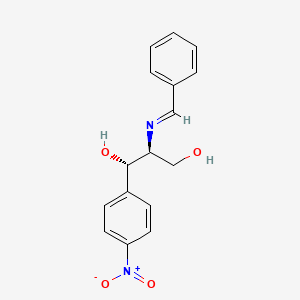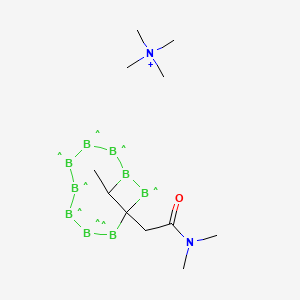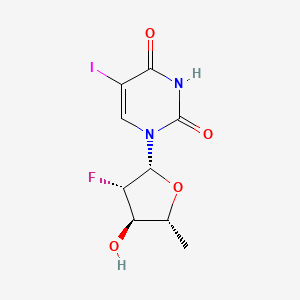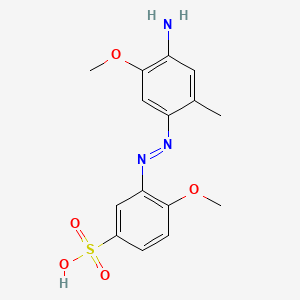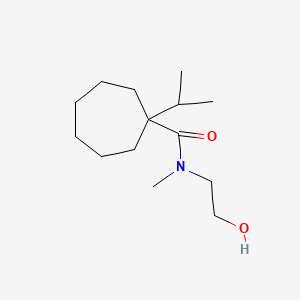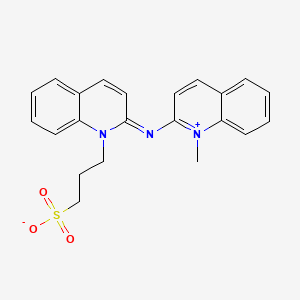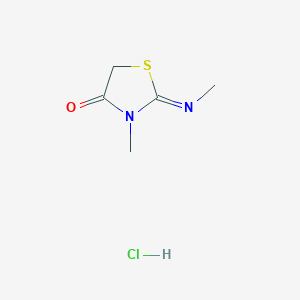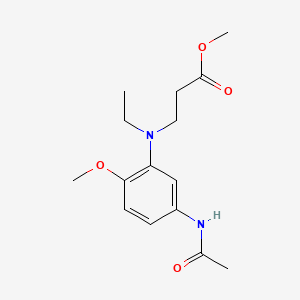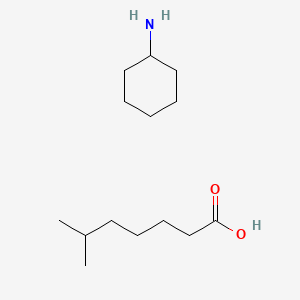
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₁O₁₀P₃. It is known for its high density (2.242 g/cm³) and boiling point (889°C at 760 mmHg) . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid typically involves the reaction of acrylic acid with phosphorous acid under controlled conditions . The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Des Réactions Chimiques
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of hydroxyphosphonic acids.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming different phosphonic acid esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are various phosphonic acid derivatives, which have significant applications in different fields.
Applications De Recherche Scientifique
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chelating agent and in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and metabolic pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in treatments involving bone resorption and osteoporosis.
Mécanisme D'action
The mechanism by which (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid exerts its effects involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Comparaison Avec Des Composés Similaires
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both are chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar in function, but this compound is more effective in preventing scale formation.
Aminotris(methylenephosphonic acid): Both are used in water treatment, but this compound has a broader range of applications.
Propriétés
Numéro CAS |
51556-88-8 |
|---|---|
Formule moléculaire |
C3H11O10P3 |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
(1-hydroxy-3,3-diphosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
GCDCNBJTVDTVPQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


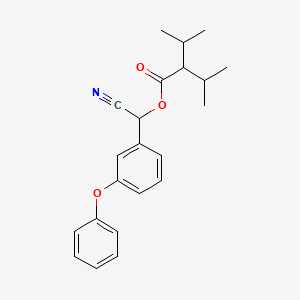
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

